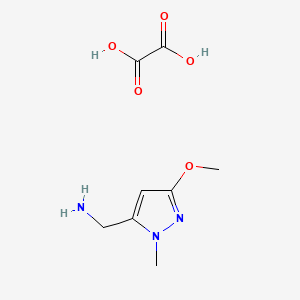

(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate

Beschreibung

(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate is a pyrazole-derived amine salt characterized by a methoxy group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and an oxalate counterion. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The oxalate salt form enhances solubility and crystallinity, which is critical for purification and formulation .

Eigenschaften

Molekularformel |

C8H13N3O5 |

|---|---|

Molekulargewicht |

231.21 g/mol |

IUPAC-Name |

(5-methoxy-2-methylpyrazol-3-yl)methanamine;oxalic acid |

InChI |

InChI=1S/C6H11N3O.C2H2O4/c1-9-5(4-7)3-6(8-9)10-2;3-1(4)2(5)6/h3H,4,7H2,1-2H3;(H,3,4)(H,5,6) |

InChI-Schlüssel |

OQBFMIJCRNZNCR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC(=N1)OC)CN.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamin-Oxalat beinhaltet typischerweise die Reaktion von 3-Methoxy-1-methyl-1H-pyrazol mit Formaldehyd und Ammoniak unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird dann mit Oxalsäure behandelt, um das Oxalatsalz zu bilden.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Produktion von (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamin-Oxalat kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme ermöglicht eine präzise Steuerung der Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen, die für die Hochskalierung des Syntheseprozesses entscheidend sind.

Analyse Chemischer Reaktionen

Reaktionstypen

(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamin-Oxalat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung entsprechender Pyrazolcarbonsäuren.

Reduktion: Bildung reduzierter Pyrazolderivate.

Substitution: Bildung verschiedener substituierter Pyrazole, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamin-Oxalat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an aktiven Zentren zu binden und die Aktivität dieser Zielstrukturen zu modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, wie der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen.

Wirkmechanismus

The mechanism of action of (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Target Compound : (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate

- Key Features : Methoxy (electron-donating) at C3, methyl at N1, and oxalate counterion.

- Inferred Properties : Enhanced solubility due to oxalate; moderate lipophilicity from the methoxy group.

Comparisons :

N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate () Structure: Phenyl group at C5, N-methyl substitution. The oxalate salt improves crystallinity, similar to the target compound.

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine () Structure: Trifluoromethyl (electron-withdrawing) at C3.

1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine ()

- Structure : Chlorine (electron-withdrawing) at C4, N-methylamine.

- Impact : Chlorine increases polarity and may influence toxicity profiles. The absence of an oxalate salt reduces solubility compared to the target compound.

Heterocyclic Modifications

[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine ()

- Structure : Thiazole ring fused to pyrazole.

- Impact : The sulfur atom in thiazole introduces hydrogen-bonding and metal-coordination capabilities, which are absent in the methoxy-substituted target compound.

(5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine ()

- Structure : Benzodiazole core instead of pyrazole.

- Impact : The larger aromatic system increases planarity and may enhance DNA intercalation or protein binding, differing from the pyrazole-based target compound.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Assumed formula for free base + oxalate. †Estimated based on similar structures.

Biologische Aktivität

(3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate is represented by the formula . The compound features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and antitumor properties.

Research indicates that compounds containing pyrazole moieties exhibit a variety of biological activities through different mechanisms:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antimicrobial properties against various pathogens. For instance, studies have reported that certain pyrazole compounds can inhibit the growth of Mycobacterium tuberculosis (Mtb) by acting as intracellular iron chelators, disrupting essential metabolic processes in the bacteria .

- Anti-inflammatory Effects : Some pyrazole derivatives demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

- Antitumor Properties : The antitumor activity of pyrazole compounds has been associated with their ability to induce apoptosis in cancer cells. This mechanism involves the activation of caspase pathways and modulation of cell cycle proteins.

Structure-Activity Relationships (SAR)

Understanding the SAR of (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate is essential for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of methoxy and methyl groups on the pyrazole ring significantly influences the compound's potency and selectivity against specific targets. For example, modifications at the 4 or 5 positions of the pyrazole ring can lead to enhanced activity against Mtb .

- Iron Chelation : The ability of this compound to chelate iron has been linked to its antimicrobial efficacy. This property allows it to disrupt iron-dependent processes in pathogenic organisms .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate, against Mtb. The Minimum Inhibitory Concentration (MIC) values were determined using Middlebrook 7H9 media. Results indicated that this compound exhibited significant inhibitory activity, with an MIC comparable to established antitubercular agents .

Study 2: Anti-inflammatory Activity

In a separate investigation, the anti-inflammatory effects of pyrazole derivatives were assessed in a rat model of induced inflammation. The results showed that treatment with (3-Methoxy-1-methyl-1H-pyrazol-5-yl)methanamine oxalate reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.